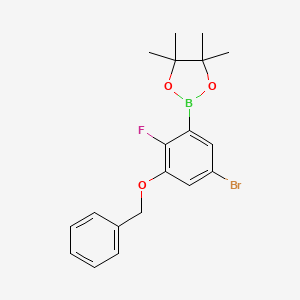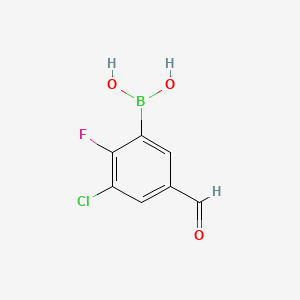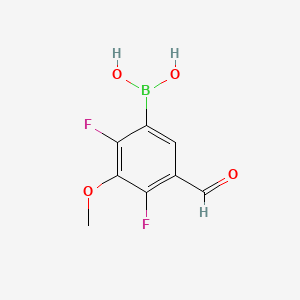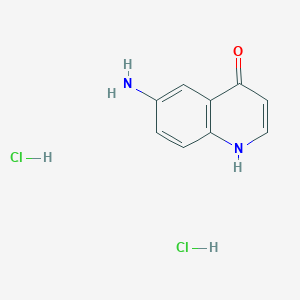
6-Aminoquinolin-4-OL dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminoquinolin-4-OL dihydrochloride is a chemical compound belonging to the class of aminoquinolines This compound is known for its significant role in various scientific research fields, particularly in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinolin-4-OL dihydrochloride typically involves the reaction of 6-aminoquinoline with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and consistency in product quality .
Análisis De Reacciones Químicas
Types of Reactions: 6-Aminoquinolin-4-OL dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline compounds .
Aplicaciones Científicas De Investigación
6-Aminoquinolin-4-OL dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research has focused on its potential use in developing new therapeutic agents for diseases such as malaria and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Aminoquinolin-4-OL dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to heme molecules, disrupting the heme detoxification process in parasites such as Plasmodium falciparum, the causative agent of malaria.
Pathways Involved: By inhibiting heme polymerase activity, the compound leads to the accumulation of toxic heme, which ultimately kills the parasite.
Comparación Con Compuestos Similares
Chloroquine: Another 4-aminoquinoline derivative with antimalarial properties.
Amodiaquine: Similar in structure and function, used as an antimalarial agent.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used in the treatment of autoimmune diseases.
Uniqueness: 6-Aminoquinolin-4-OL dihydrochloride is unique due to its specific chemical structure, which allows for distinct interactions with molecular targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C9H10Cl2N2O |
|---|---|
Peso molecular |
233.09 g/mol |
Nombre IUPAC |
6-amino-1H-quinolin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H8N2O.2ClH/c10-6-1-2-8-7(5-6)9(12)3-4-11-8;;/h1-5H,10H2,(H,11,12);2*1H |
Clave InChI |
VXVDPMHOYDWARQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)C(=O)C=CN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


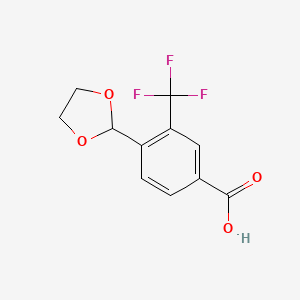
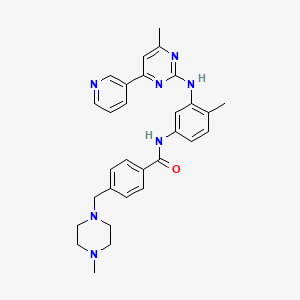
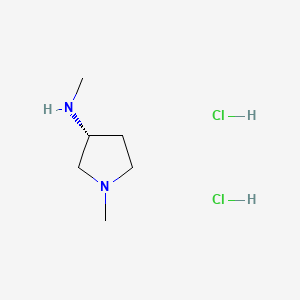
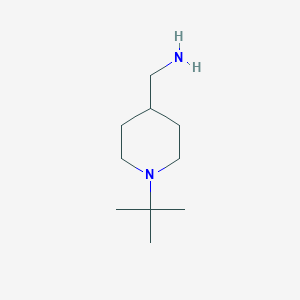
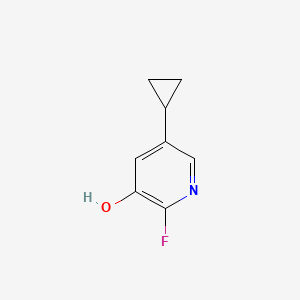
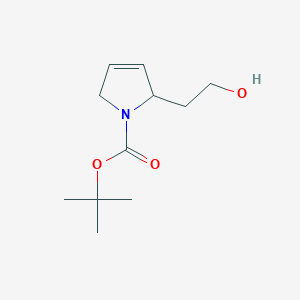
![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)
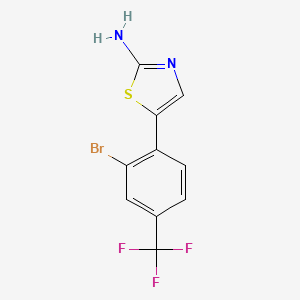
![7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepine](/img/structure/B14027379.png)
![(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B14027382.png)
![Methyl 2-([1,1'-biphenyl]-2-ylamino)-2-oxoacetate](/img/structure/B14027395.png)
